molecular formula C16H15N3O2 B2449698 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid CAS No. 1004643-71-3

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Cat. No.: B2449698
CAS No.: 1004643-71-3
M. Wt: 281.315
InChI Key: RDQFFVKXCIKFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.315. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

  • Synthesis and Anticancer Potential : A study by Pirol et al. (2014) involved the synthesis of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, demonstrating significant antiproliferative activities against human cancer cell lines. This suggests potential applications in cancer therapy research (Şeyma Cankara Pirol et al., 2014).

Synthesis and Antimicrobial Activity

  • Potential as Antimicrobial Agents : Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which exhibited antimicrobial properties. This underlines its relevance in developing new antimicrobial agents (B. S. Holla et al., 2006).

Applications in Molecular Chemistry

  • Molecular Rearrangement Studies : Klásek et al. (2003) studied the molecular rearrangement of certain quinoline derivatives to form new carboxylic acids. This research is important for understanding the chemical properties and reactions of these compounds (A. Klásek et al., 2003).
  • Structural and Antibacterial Investigations : Zhang et al. (2016) synthesized metal complexes based on quinoline carboxylate ligand and investigated their structures, fluorescent behavior, and antibacterial activities, indicating diverse applications in chemistry and biology (Long Zhang et al., 2016).

Synthesis and Structural Analysis

  • Novel Synthesis Methods : Ren (2005) described a novel method for synthesizing pyrazoloquinolines, which could have applications in creating new chemical entities for research (Qiao Ren, 2005).
  • Synthesis and Cytotoxicity Evaluation : A study by Bonacorso et al. (2016) discussed the synthesis of trifluoromethyl-substituted methanones, including cytotoxicity evaluation, highlighting its potential in medicinal chemistry (H. Bonacorso et al., 2016).

Synthesis for HIV-1 Integrase Inhibition

  • HIV-1 Integrase Inhibitor Development : Hu et al. (2012) synthesized quinoline-3-carboxylic acid derivatives as potential HIV-1 integrase inhibitors, demonstrating the compound's potential in antiviral drug research (Liming Hu et al., 2012).

Fluorescence and Antibacterial Studies

  • Synthesis and Antibacterial Screening : Idrees et al. (2020) synthesized novel azetidinone derivatives integrated with quinoline, showing antibacterial activity. This highlights its potential in antibacterial research and development (M. Idrees et al., 2020).

Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-9-15(10(2)19(3)18-9)14-8-12(16(20)21)11-6-4-5-7-13(11)17-14/h4-8H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQFFVKXCIKFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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